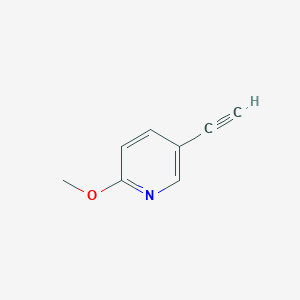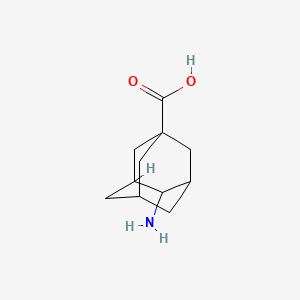![molecular formula C6H4N2S2 B1321318 thiazolo[4,5-b]pyridine-2(3H)-thione CAS No. 99158-61-9](/img/structure/B1321318.png)
thiazolo[4,5-b]pyridine-2(3H)-thione
Vue d'ensemble
Description
Thiazolo[4,5-b]pyridine-2(3H)-thione (TpT) is an organic compound belonging to the pyridine family. It is a heterocyclic compound that is composed of nitrogen, sulfur, and carbon atoms. TpT has been studied extensively due to its various applications in organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Thiazolo[4,5-b]pyridine-2(3H)-thione derivatives have been synthesized through various methods, contributing to the field of organic chemistry. For example, thiazolo[5,4-b]thieno[3,2-e]pyridine derivatives, which are novel tricyclic heteroaromatics, have been designed and synthesized by one-pot reactions, showing the versatility of this compound in synthesizing complex molecular structures (Huang et al., 2014).
Anticancer Activity
Research has been conducted on the anticancer activity of thiazolo[4,5-b]pyridine derivatives. For instance, new thiazolo[4,5-b]pyridine-2(3H)-one derivatives were synthesized and showed moderate inhibitory activity against tested cancer cell lines (Lozynskyi et al., 2018). Another study synthesized novel 3H-thiazolo[4,5-b]pyridine-2-ones, which were evaluated for their anticancer activity in vitro on several tumor cell lines, identifying potential for anticancer drug development (Chaban et al., 2012).
Anti-inflammatory and Antioxidant Activities
Thiazolo[4,5-b]pyridine derivatives have also been explored for their anti-inflammatory and antioxidant properties. A study demonstrated the anti-inflammatory action of novel thiazolo[4,5-b]pyridine-2-one derivatives using an in vivo rat paw edema method, along with evaluating their antioxidant activity in vitro (Chaban et al., 2019).
Antimicrobial and Antifungal Activities
These derivatives have also shown antimicrobial and antifungal potential. For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones displayed moderate antimicrobial activity against pathogenic bacteria and fungi, with some compounds showing potent effects (Lozynskyi et al., 2021). Another study identified key structural features of thiazolo[4,5-d]pyrimidines required for potent antifungal activity, broadening the scope of applications in combating fungal infections (Chhabria et al., 2011).
Herbicidal Activity
Additionally, thiazolo[4,5-b]pyridine derivatives have been explored for their herbicidal properties. A study synthesizing 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives revealed auxin-like herbicidal symptoms, particularly effective on dicotyledonous species (Hegde & Mahoney, 1993).
Orientations Futures
The future directions of research on thiazolo[4,5-b]pyridine-2(3H)-thione could involve further exploration of its potential biological activities. For instance, it has shown promising results in cytotoxicity effects on HepG2 and Balb/c 3T3 cells . Further studies could also explore its potential as a potent phosphoinositide 3-kinase inhibitor .
Mécanisme D'action
Target of Action
Thiazolo[4,5-b]pyridine-2(3H)-thione derivatives have been reported to interact with a wide range of receptor targets . They are known to inhibit enzymes involved in the arachidonic acid (AA) cascade, including both cyclooxygenase isoforms (COX-1 and COX-2), and microsomal prostaglandin E synthase-1 (mPGES-1) . These targets play crucial roles in inflammation and pain signaling pathways.
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes, thereby disrupting the production of pro-inflammatory mediators . This leads to a reduction in inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid (AA) cascade . By inhibiting key enzymes in this pathway, the compound prevents the conversion of AA into pro-inflammatory mediators, such as prostaglandins. This results in an anti-inflammatory effect.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of pro-inflammatory mediators, the compound can alleviate symptoms associated with inflammatory conditions .
Analyse Biochimique
Biochemical Properties
Thiazolo[4,5-b]pyridine-2(3H)-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that play a key role in cell signaling and growth . Additionally, this compound can bind to G-protein coupled receptors, modulating their activity and affecting various physiological processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent changes in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit the activity of key metabolic enzymes, such as phosphodiesterases and tyrosine kinases, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPXSDOJUXHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)S2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611367 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99158-61-9 | |
| Record name | Thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99158-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[4,5-b]pyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)






